molecular formula C13H16Br2N2O4S B12183606 Ethyl 4-[(2,5-dibromophenyl)sulfonyl]piperazinecarboxylate

Ethyl 4-[(2,5-dibromophenyl)sulfonyl]piperazinecarboxylate

Cat. No.: B12183606
M. Wt: 456.15 g/mol
InChI Key: UOKFBNVLDUVPFR-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,5-dibromophenyl)sulfonyl]piperazinecarboxylate is a chemical compound that belongs to the class of sulfonyl piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a dibromophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,5-dibromophenyl)sulfonyl]piperazinecarboxylate typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with ethyl piperazinecarboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels. Purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,5-dibromophenyl)sulfonyl]piperazinecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide salts are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with various functional groups replacing the bromine atoms.

    Oxidation: Sulfoxides or sulfones.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl 4-[(2,5-dibromophenyl)sulfonyl]piperazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,5-dibromophenyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperazine ring may also interact with biological receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Ethyl 4-[(2,5-dibromophenyl)sulfonyl]piperazinecarboxylate can be compared with other sulfonyl piperazine derivatives such as:

  • Ethyl 4-[(2,5-dichlorophenyl)sulfonyl]piperazinecarboxylate
  • Ethyl 4-[(2,5-difluorophenyl)sulfonyl]piperazinecarboxylate
  • Ethyl 4-[(2,5-dimethylphenyl)sulfonyl]piperazinecarboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity, biological activity, and potential applications. The presence of bromine atoms in this compound makes it unique in terms of its electronic and steric properties, which can affect its interactions with other molecules and its overall behavior in chemical and biological systems.

Properties

Molecular Formula

C13H16Br2N2O4S

Molecular Weight

456.15 g/mol

IUPAC Name

ethyl 4-(2,5-dibromophenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C13H16Br2N2O4S/c1-2-21-13(18)16-5-7-17(8-6-16)22(19,20)12-9-10(14)3-4-11(12)15/h3-4,9H,2,5-8H2,1H3

InChI Key

UOKFBNVLDUVPFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

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